Phenyl gallate

Descripción general

Descripción

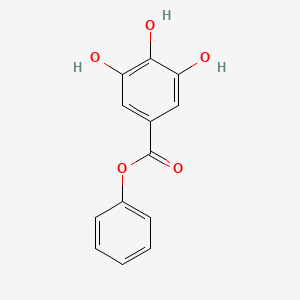

Phenyl gallate is a compound that consists of a phenyl group and a gallic acid . The phenyl group is based on benzene, with one hydrogen atom removed . Gallic acid, also known as 3,4,5-trihydroxybenzoic acid, is a trihydroxybenzoic acid and is classified as a phenolic acid .

Synthesis Analysis

The synthesis of phenyl gallate-like compounds often involves complex processes. For instance, the synthesis of benzimidazole derivatives involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position with various reagents . Another study reported the synthesis of 2-phenylbenzimidazoles by reacting ortho-phenylenediamines with benzaldehydes .

Molecular Structure Analysis

The phenyl gallate molecule contains a total of 29 bonds. There are 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 3 aromatic hydroxyls . A detailed study of the structural and electronic properties of gallic acid and its anions in gas phase and in aqueous solution has been conducted using the density functional approach .

Chemical Reactions Analysis

Phenolic compounds like phenyl gallate are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also exhibit antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, and polymerization .

Physical And Chemical Properties Analysis

Phenolic compounds like phenyl gallate have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Phenyl gallate derivatives, specifically green tea extract and (–)‐epigallocatechin‐3‐gallate, have been investigated for their neuroprotective properties. In a study using a mouse model of Parkinson's disease, these compounds demonstrated significant protective effects against dopaminergic neurodegeneration, potentially offering a new approach for treating neurodegenerative diseases where oxidative stress is implicated (Levites et al., 2001).

Antiproliferative and Chemopreventive Activities

Gallic acid derivatives, including alkyl gallates, exhibit potent antiproliferative and chemopreventive activities. These compounds have shown promise in reducing mutagenicity caused by external factors, suggesting potential applications in cancer prevention and treatment (Silva et al., 2017).

Ecotoxicological Effects

Propyl gallate, a variant of phenyl gallate, has been studied for its ecotoxicological effects in aquatic systems. The research indicates potential toxic effects on various aquatic organisms, highlighting the importance of understanding the environmental impact of these compounds (Zurita et al., 2007).

Antidepressant and Neuropharmacological Effects

Theaflavin-3-gallate, another phenyl gallate derivative, has shown antidepressant-like effects in both in vitro and in vivo models of depression. The compound's neuroprotective effects in neuron models and its potential to reduce immobility in behavioral tests underline its potential as an antidepressant agent (Wang et al., 2018).

Impact on Gap Junctional Intercellular Communication

Gallic acid and propyl gallate have been investigated for their effects on gap junctional intercellular communication (GJIC) in liver epithelial cells. This study provides insights into the cellular mechanisms through which these compounds might influence carcinogenesis, pointing to their potential dual role as antioxidants and carcinogens (Kim et al., 2008).

Antioxidant and Antiproliferative Capacities

Phenolics isolated from Phyllanthus emblica, including gallic acid and its derivatives, have been shown to possess strong antioxidant activities and capacities to inhibit the proliferation of cancer cell lines. This indicates their potential application in developing therapeutic strategies against cancer (Luo et al., 2011).

Inhibition of Enzyme Activity

Propyl gallate has been observed to inhibit NADPH-cytochrome c reductase, an enzyme involved in drug metabolism, suggesting potential implications for drug activity modification (Torrielli & Slater, 1971).

Mecanismo De Acción

While the precise molecular mechanism underlying the action of phenyl gallate-like compounds is not fully understood, studies have suggested that they have pleiotropic neuroprotective effects . For instance, Epigallocatechin-3-gallate (EGCG), a compound similar to phenyl gallate, has been shown to restore the ERK1/2 and PI3K/AKT signaling pathways as well as the PGC-1α-mediated ATP production .

Direcciones Futuras

Future research directions involve tailored polyphenol–polymer covalent assemblies and investigating interactions with enterocytes, immune cells, and microbiota . Additionally, there is interest in developing strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability of phenolic compounds .

Propiedades

IUPAC Name |

phenyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-10-6-8(7-11(15)12(10)16)13(17)18-9-4-2-1-3-5-9/h1-7,14-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZMQFJTPHSKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318656 | |

| Record name | phenyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70022-13-8 | |

| Record name | MLS003170836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

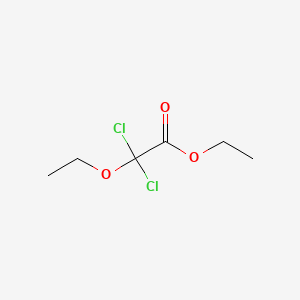

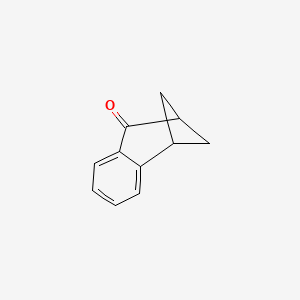

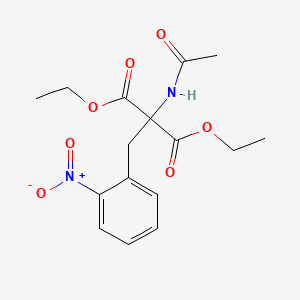

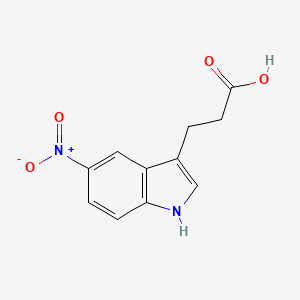

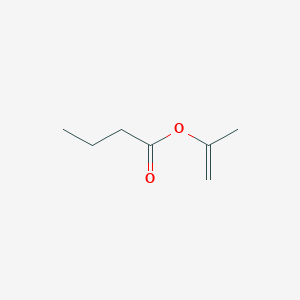

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3056189.png)

![Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-](/img/structure/B3056195.png)

![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)

![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)